molecular formula C7H7Cl3N2 B175462 2,4,6-Trichloro-5-isopropylpyrimidine CAS No. 1780-42-3

2,4,6-Trichloro-5-isopropylpyrimidine

Cat. No. B175462
CAS RN: 1780-42-3
M. Wt: 225.5 g/mol
InChI Key: YVPSTWNQGHUOJP-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-5-isopropylpyrimidine is a chemical compound with the molecular formula C7H7Cl3N2 . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of 2,4,6-Trichloro-5-isopropylpyrimidine involves the reaction of 5-Isopropyl barbituric acid with phosphorus oxychloride . The resulting product is then reacted with benzyl alkoxide .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trichloro-5-isopropylpyrimidine consists of seven carbon atoms, seven hydrogen atoms, three chlorine atoms, and two nitrogen atoms . The molecular weight of the compound is 225.5 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4,6-Trichloro-5-isopropylpyrimidine include a molecular weight of 225.5 g/mol, a computed XLogP3-AA of 4.2, and a topological polar surface area of 25.8 Ų . It has a rotatable bond count of 1 .

Scientific Research Applications

Vibrational Spectra Analysis

The infrared and Raman spectra of trichloro-2,4,6(methylthio)-5 pyrimidine have been studied, providing insights into the coupling of vibrations ν C-X with nuclear vibrations. This research supplements earlier work on pyrimidines with fewer substituents, offering valuable information for further vibrational spectra analysis (Gauthier & Lebas, 1979).

Synthesis of Triarylpyridines

2,4,6-Triarylpyridines, related to 2,4,6-trichloro-5-isopropylpyrimidine, have been synthesized and investigated for their broad spectrum of biological and pharmaceutical properties. These compounds are significant in photodynamic cell–specific cancer therapy and other areas due to their structural relationship with symmetrical triarylthio-, triarylseleno-, and triaryltelluoropyrylium salt photosensitizers (Maleki, 2015).

Antimicrobial Activity

Studies on 6-chloro-5-ethyl-, n-propyl- and isopropyluracils derived from 5-alkyl-2,4,6-trichloro-pyrimidines have demonstrated potential antimicrobial activities against a range of bacteria and fungi. This research highlights the role of such compounds in developing new antimicrobial agents (Al-Turkistani et al., 2011).

Solvatofluorochromism Investigation

Research on 2,4,6-triarylpyrimidines has explored their solvatofluorochromism in various solvents, contributing to understanding the solvent effects on molecular properties. This study is crucial for applications in materials science and chemistry (Rodríguez-Aguilar et al., 2018).

Sensor Properties

A series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines have been designed and synthesized for sensor applications. Their distinct absorption and emission wavelengths, controlled by the donor effect of terminal aryl groups, make them suitable for use as polarity or proton sensors (Muraoka et al., 2016).

Microwave-assisted Synthesis

The microwave-assisted, solvent-free synthesis of 2,4,6-triarylpyrimidines showcases an efficient method for preparing these compounds, which are important in various scientific research fields (Adib et al., 2006).

Antibacterial Agents

New 5-substituted 2,4,6-trichloropyrimidines have been synthesized and characterized for their antibacterial properties. This research contributes to the development of new antibacterial agents (Allouchi et al., 2003).

Safety And Hazards

2,4,6-Trichloro-5-isopropylpyrimidine is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

2,4,6-trichloro-5-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl3N2/c1-3(2)4-5(8)11-7(10)12-6(4)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPSTWNQGHUOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290125
Record name 2,4,6-trichloro-5-isopropylpyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichloro-5-isopropylpyrimidine

CAS RN

1780-42-3
Record name 2,4,6-Trichloro-5-(1-methylethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1780-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 66904
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1780-42-3
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Record name 2,4,6-trichloro-5-isopropylpyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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